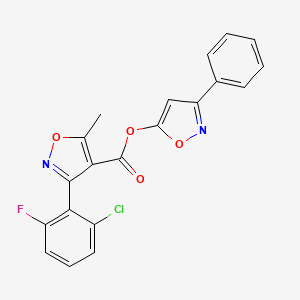![molecular formula C12H6ClF3N4O2 B3134002 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide CAS No. 400076-14-4](/img/structure/B3134002.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
This compound is a solid with a molecular weight of 345.71 . The IUPAC name is phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinecarboxylate .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions . The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C14H11ClF3N3O2 . It contains a trifluoromethyl group, which is a common feature in many pharmaceutical compounds .Chemical Reactions Analysis
This compound can undergo various chemical reactions . For example, it can participate in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 345.71 .Applications De Recherche Scientifique
Antitubercular Activity
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide, due to its complex structure, has potential applications in various scientific research areas. Although the specific compound was not directly found in the search, similar compounds have been explored for their antitubercular activity. For instance, modifications of the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives evaluated for anti-tubercular activity showed significant in vitro efficacy against M. tuberculosis. Some derivatives exhibited activity comparable to isoniazid, with minimal inhibitory concentration values in the low micromolar range, demonstrating the potential of related compounds in antitubercular drug development (Asif, 2014).
Kinase Inhibition for Anti-inflammatory Applications
Compounds with structures similar to the target compound have been explored as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. These inhibitors, including those with imidazole scaffolds, demonstrate the significance of the pyridine substituents in achieving high binding selectivity and potency. This highlights the potential of structurally related compounds in the design of anti-inflammatory drugs (Scior et al., 2011).
Optical Sensors and Biological Applications
Derivatives of pyrimidine, a core structure related to the target compound, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These derivatives find applications in the development of optical sensors and possess a range of biological and medicinal applications. The versatility of pyrimidine derivatives underlines the potential of compounds with similar structural features in both sensing technologies and biological research (Jindal & Kaur, 2021).
Environmental Impact and Degradation Studies
Research on the environmental fate of polyfluoroalkyl chemicals, which share structural similarities with the target compound, underscores the importance of understanding the degradation pathways of such compounds. Studies focus on the transformation of precursors into perfluoroalkyl acids, which are persistent and toxic. This research area highlights the environmental implications of chemical compounds with fluorinated components and the need for degradation studies to assess their environmental impact (Liu & Avendaño, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O2/c1-5-9(8(3-17)20-22-5)11(21)19-10-7(13)2-6(4-18-10)12(14,15)16/h2,4H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFODFHTONIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


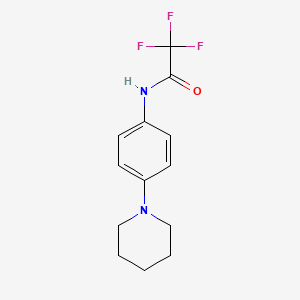
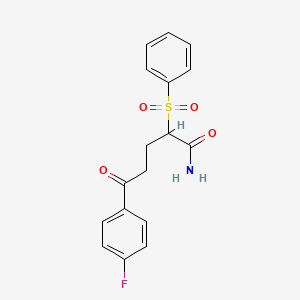
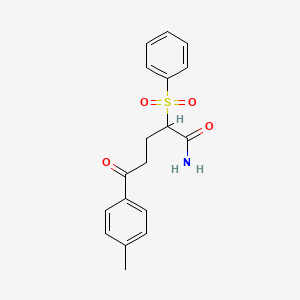
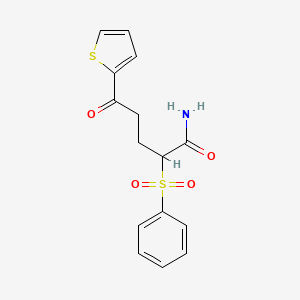

![2-[4-(4-Fluorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133945.png)
![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)

![N-[4-(4-benzylpiperazino)phenyl]-3-methylbutanamide](/img/structure/B3133957.png)
![N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinolin-4-yl]morpholine-4-carboxamide](/img/structure/B3133964.png)
![methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B3133989.png)

![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B3134010.png)
